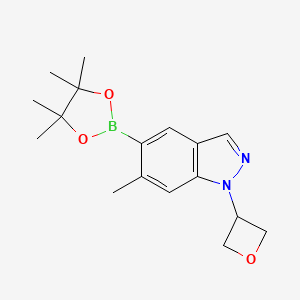

6-methyl-1-(oxetan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Description

Properties

Molecular Formula |

C17H23BN2O3 |

|---|---|

Molecular Weight |

314.2 g/mol |

IUPAC Name |

6-methyl-1-(oxetan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |

InChI |

InChI=1S/C17H23BN2O3/c1-11-6-15-12(8-19-20(15)13-9-21-10-13)7-14(11)18-22-16(2,3)17(4,5)23-18/h6-8,13H,9-10H2,1-5H3 |

InChI Key |

YOIVLIMSLFAEKO-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C)N(N=C3)C4COC4 |

Origin of Product |

United States |

Preparation Methods

Indazole Core Synthesis

The indazole scaffold is typically synthesized via hydrazone intermediates and aryne annulation or related cyclization methods. A representative approach involves:

- Preparation of hydrazones from appropriate aldehydes or ketones.

- Aryne annulation to form the indazole ring system in a one-pot reaction, often using o-(trimethylsilyl)phenyl triflate as aryne precursor and fluoride sources like CsF to trigger the reaction.

- Subsequent chlorination or functional group manipulation to introduce substituents at desired positions on the indazole ring.

This method provides a versatile platform for functionalizing the indazole nucleus, including methylation at C-6.

Installation of the Boronate Ester Group

The boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is introduced via borylation reactions:

- A common approach is the palladium-catalyzed Miyaura borylation of halogenated indazole intermediates (e.g., 5-bromo or 5-chloro derivatives).

- The reaction uses bis(pinacolato)diboron as the boron source, with Pd catalysts such as Pd(dppf)Cl2 under mild conditions.

- This step selectively installs the boronate ester at the C-5 position of the indazole ring, yielding the pinacol boronate ester derivative.

This functional group is valuable for further cross-coupling reactions and enhances the compound's utility in medicinal chemistry.

Representative Synthetic Route Summary

Detailed Research Findings and Notes

- The one-pot aryne annulation method for indazole synthesis is efficient and allows for diverse substitution patterns, including methyl groups at C-6, which is crucial for the target compound.

- The reductive amination with oxetan-3-one is a robust method to introduce the oxetane ring at the nitrogen, with sodium cyanoborohydride providing mild and selective reduction conditions.

- The Miyaura borylation is a well-established palladium-catalyzed cross-coupling reaction that reliably installs the boronate ester group, enabling further functionalization or use as a building block in Suzuki-Miyaura couplings.

- Purification steps often involve silica gel chromatography and recrystallization to obtain high-purity intermediates and final products.

- Yields vary depending on reaction scale and conditions but are generally moderate to high, reflecting the robustness of these synthetic methods.

Chemical Reactions Analysis

Indazole Core Formation

Indazoles are typically synthesized via cyclization reactions. For example, coupling of pyrazole derivatives with benzene rings using Suzuki-Miyaura reactions or other cross-coupling methods is common . In this case, the indazole framework may form through:

-

Cyclization of amine and carbonyl precursors , followed by functionalization with the oxetane and boronic ester groups.

-

Suzuki coupling to introduce substituents at positions 1 and 5, as seen in analogous indazole derivatives .

Oxetane Ring Incorporation

The oxetane ring (a four-membered ether) is introduced at position 1 of the indazole. This may occur via:

-

Nucleophilic substitution using an oxetan-3-yl halide or triflate, replacing a leaving group (e.g., chloride) on the indazole.

-

Cyclization reactions involving epoxide intermediates, though oxetanes are less reactive than smaller rings like epoxides.

Boronic Ester Installation

The boronic ester group at position 5 is critical for cross-coupling reactions. It is likely introduced via:

-

Suzuki coupling using a boronic acid precursor, followed by esterification with pinacol .

-

Direct substitution of a halide or other leaving group on the indazole with a boronic ester.

Suzuki-Miyaura Coupling

The boronic ester group enables cross-coupling with aryl halides under palladium catalysis. For example:

| Reagent | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Aryl bromide | Pd(PPh₃)₄, Na₂CO₃, toluene | Coupled indazole derivative | |

| Heteroaryl halide | Pd(dtbpf), Na₂CO₃, dioxane | Heterocyclic coupled product |

This reaction is widely used in analogous indazole derivatives for constructing complex heterocycles .

Oxetane Ring-Opening Reactions

The oxetane ring can undergo nucleophilic ring-opening due to its strained structure:

-

Acidic conditions : Protonation to form an oxetanium ion, followed by attack by nucleophiles (e.g., water, alcohols).

-

Basic conditions : Direct nucleophilic attack (e.g., using amines or thiols).

-

Electrophilic conditions : Reaction with electrophiles (e.g., bromine) to form adducts.

Alkylation/Acylation at the Indazole Nitrogen

The indazole’s NH group can undergo:

-

Alkylation (e.g., with methyl chlorides) to form N-alkyl derivatives.

-

Acetylation (e.g., using acetic anhydride) to introduce acyl groups.

Stability Considerations

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that indazole derivatives exhibit notable antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes and inhibit growth. For instance, research has demonstrated that certain indazole derivatives can effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|

| 6-Methyl Indazole | 17 (E. coli) | 8 |

| Control (Penicillin) | 30 | - |

Cancer Research

Indazole derivatives are being explored for their potential as anticancer agents. They have shown promise in inhibiting tubulin polymerization, which is crucial for cancer cell division. Studies indicate that compounds with similar structures can bind to tubulin and disrupt mitotic processes . Molecular docking studies have suggested that these compounds can effectively bind to cancer-related proteins, demonstrating significant binding affinity .

Inflammation and Pain Management

Research has indicated that certain indazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of synthesized indazole compounds demonstrated their effectiveness against various bacterial strains. The results indicated that the compound exhibited a higher zone of inhibition compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines revealed that the compound significantly reduced cell viability at low concentrations. The mechanism of action was linked to the disruption of microtubule dynamics, leading to apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 6-methyl-1-(oxetan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activities and affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and analogous indazole-based boronate esters:

Table 1: Comparative Analysis of Indazole Boronate Esters

Key Structural and Functional Differences

Substituent Effects on Reactivity :

- The oxetan-3-yl group in the target compound improves aqueous solubility compared to bulkier substituents like tetrahydro-2H-pyran (THP) . This is critical for bioavailability in drug candidates.

- Electron-withdrawing groups (e.g., fluoro in ) increase electrophilicity at the boron center, enhancing cross-coupling rates with electron-rich aryl halides. Conversely, electron-donating groups (e.g., methoxy in ) slow coupling but improve stability during storage.

Steric and Stability Considerations :

- Pinacol boronate esters (4,4,5,5-tetramethyl) offer superior stability over 5,5-dimethyl dioxaborinan derivatives , but the latter may exhibit faster coupling due to reduced steric hindrance.

- THP-protected indazoles (e.g., ) are less reactive in Suzuki reactions due to steric shielding but serve as stable intermediates for deprotection in later stages.

Applications in Drug Discovery :

- The 3-amine-substituted indazole () is a versatile scaffold for kinase inhibitors, where the amine group can form hydrogen bonds with target proteins.

- Fluorinated analogs () are prioritized in PET radiotracer development due to fluorine’s isotopic properties.

Synthetic Accessibility :

- Compounds like the target molecule are synthesized via palladium-catalyzed Miyaura borylation of halogenated indazoles .

- Methoxy and methyl groups are typically introduced via directed ortho-metalation or Friedel-Crafts alkylation prior to borylation .

Research Findings and Trends

- Metabolic Stability : Oxetane-containing indazoles show 2–3-fold longer half-lives in hepatic microsomal assays compared to THP-protected analogs .

- Thermal Stability : Pinacol boronate esters (e.g., target compound) decompose at >150°C, whereas dioxaborinan derivatives () degrade at ~100°C, limiting high-temperature applications.

Biological Activity

The compound 6-methyl-1-(oxetan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS Number: 1476076-11-5) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its activity.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | CHBNO |

| Molecular Weight | 314.2 g/mol |

| CAS Number | 1476076-11-5 |

Structural Characteristics

The structure of the compound features an indazole core with a methyl group and an oxetane ring, along with a boron-containing moiety. This unique configuration may contribute to its biological activity.

The biological activity of this compound is primarily linked to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases, which are critical in regulating cell proliferation and survival.

In Vitro Studies

Recent research has focused on the compound's potential as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is often dysregulated in cancer.

Table 1: Inhibition Potency Against PI3K Isoforms

| Compound | IC (µM) | Selectivity (α/δ) |

|---|---|---|

| Compound A | 0.47 | 9.9 |

| Compound B | 3.56 | 11 |

| Compound C | 2.30 | - |

The results indicate that while some derivatives exhibit significant inhibition of PI3Kδ isoform activity, others show better selectivity for PI3Kα isoforms.

Case Study 1: Antitumor Activity

A study evaluated the antitumor efficacy of the compound in KARPAS-299 xenograft models. The compound demonstrated promising results with an IC value indicating effective inhibition of tumor growth.

Table 2: Antitumor Efficacy in KARPAS-299 Model

| Treatment | IC (nM) | Tumor Growth Inhibition (%) |

|---|---|---|

| Compound | 96 | 75 |

| Control (Ceritinib) | - | 85 |

This case study highlights the potential of the compound as a therapeutic agent in oncology.

Pharmacokinetic Profile

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. Initial findings suggest high gastrointestinal absorption and favorable solubility at physiological pH levels.

Toxicological Assessment

Toxicological studies have indicated that the compound may exhibit harmful effects if ingested or improperly handled, emphasizing the need for safety precautions during experimental applications.

Q & A

Q. What are the optimal synthetic routes for preparing 6-methyl-1-(oxetan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole?

Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronate ester moiety (position 5) to form carbon-carbon bonds. Key steps include:

- Step 1 : Preparation of the indazole core with a methyl group (position 6) and oxetane substituent (position 1) using cyclization or substitution reactions.

- Step 2 : Introduction of the boronate ester via palladium-catalyzed coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives (e.g., pinacol boronic ester precursors) .

- Critical Parameters : Use anhydrous conditions, Pd catalysts (e.g., Pd(PPh₃)₄), and base (e.g., K₂CO₃) in solvents like THF or DMF.

Q. What characterization techniques are essential for verifying the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and boronate ester integration. For example, the oxetane protons appear as distinct multiplets (~δ 4.5–5.5 ppm) .

- X-ray Crystallography : To resolve ambiguities in stereochemistry or bonding (e.g., SHELX software for refinement) .

- Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, N, and B content .

- Mass Spectrometry (UPLC-MS) : Confirm molecular weight (expected [M+H]⁺ ~ 357.2 g/mol).

Q. What is the functional role of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in this compound?

Methodological Answer: The boronate ester enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization. It acts as a:

- Transient protecting group for aryl halides during multi-step syntheses.

- Stabilizing moiety to prevent oxidation of the boron center under inert conditions .

Advanced Research Questions

Q. How can researchers address the instability of the boronate ester under aqueous or oxidative conditions?

Methodological Answer:

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent hydrolysis .

- Protic Solvent Avoidance : Use aprotic solvents (e.g., THF) and minimize exposure to moisture.

- Stability Monitoring : Track decomposition via ¹¹B NMR (boron signal shifts from ~δ 30 ppm for intact esters to ~δ 18 ppm for hydrolyzed boronic acids) .

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

Q. How can solubility limitations in polar solvents be overcome for biological assays?

Methodological Answer:

- Co-solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) to enhance solubility while maintaining biocompatibility .

- Salt Formation : Convert the boronate ester to a more soluble potassium trifluoroborate derivative .

- Nanoformulation : Encapsulate in liposomes or PEGylated carriers for in vivo studies .

Q. What mechanistic insights are critical for optimizing cross-coupling efficiency with this compound?

Methodological Answer:

Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.